molecular formula C20H26N2O5S2 B6571653 2-methoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946296-55-5

2-methoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6571653
CAS No.: 946296-55-5
M. Wt: 438.6 g/mol
InChI Key: SWJASJXWWRMKCA-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H26N2O5S2 and its molecular weight is 438.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.12831428 g/mol and the complexity rating of the compound is 744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxy-5-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S2/c1-4-12-28(23,24)22-11-5-6-16-14-17(8-9-18(16)22)21-29(25,26)20-13-15(2)7-10-19(20)27-3/h7-10,13-14,21H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJASJXWWRMKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound with potential biological activities stemming from its unique molecular structure. This compound integrates elements of benzene, sulfonamide, and tetrahydroquinoline, which contribute to its reactivity and interaction with biological systems. The molecular formula is C20H26N2O6S2C_{20}H_{26}N_{2}O_{6}S_{2} and it has a molecular weight of approximately 454.6 g/mol .

Chemical Structure and Properties

The structural complexity of the compound arises from multiple functional groups:

  • Methoxy group : Contributes to hydrophobic interactions.
  • Sulfonamide group : Known for its role in drug design and interaction with biological targets.
  • Tetrahydroquinoline moiety : Implicated in various biological activities due to its ability to participate in diverse chemical reactions.

Biological Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities. These may include:

  • Antimicrobial activity : Sulfonamides are known for their antibacterial properties. The presence of the sulfonamide group may enhance the compound's efficacy against various bacterial strains.
  • Anti-inflammatory effects : Similar compounds have shown potential in modulating inflammatory responses, which may be beneficial in treating inflammatory diseases.
  • Cardiovascular effects : Some studies indicate that sulfonamide derivatives can influence cardiovascular parameters, potentially affecting perfusion pressure and coronary resistance .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The sulfonamide group may interact with enzymes or receptors involved in metabolic pathways.
  • The tetrahydroquinoline structure could facilitate binding to specific biological targets, influencing cellular signaling pathways.

Case Studies and Experimental Data

A series of experimental studies have been conducted to evaluate the biological activity of sulfonamide derivatives:

Table 1: Experimental Design for Biological Activity Evaluation

GroupCompoundDose
IControlKrebs-Henseleit solution only
IIBenzenesulfonamide0.001 nM
IIICompound 20.001 nM
IVCompound 30.001 nM
VCompound 40.001 nM
VICompound 50.001 nM

This table summarizes an experimental design aimed at assessing the impact of various benzenesulfonamide derivatives on perfusion pressure using isolated rat heart models .

Pharmacokinetic Parameters

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Theoretical evaluations using models like SwissADME suggest favorable permeability and bioavailability profiles .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructure HighlightsUnique Features
3-Methoxy-N-(propane sulfonyl)benzene sulfonamideContains a methoxy group and sulfonamidePotentially lower toxicity
4-Methyl-N-(butane sulfonyl)benzene sulfonamideSimilar benzene structure with butane chainDifferent solubility properties
5-Methyl-N-(isopropane sulfonyl)benzene sulfonamideIsopropane instead of propaneDifferent steric effects influencing reactivity

This comparative analysis highlights how variations in substituents affect both chemical properties and biological activities .

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